molecular formula C5H10Cl2O2 B8517928 (r)-1-Chloro-3-(2-chloroethoxy)propan-2-ol CAS No. 934346-53-9

(r)-1-Chloro-3-(2-chloroethoxy)propan-2-ol

Cat. No. B8517928
Key on ui cas rn: 934346-53-9
M. Wt: 173.03 g/mol
InChI Key: TWIWQIMWZBPIGB-YFKPBYRVSA-N
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Patent
US05523496

Procedure details

A mixture consisting of 100 g 2-chloroethanol (12.4 mol), 573 g epichlorohydrin (6.2 mol) and 20 g of an acidic ion exchange resin were refluxed for 24 hours. The mixture was then filtered to remove the ion exchange resin and the excess alcohol and unreacted epichlorohydrin were removed by distillation. The residue was distilled under vacuum and the product 1-chloro-3-(2-chloroethoxy)2-propanol (804 g, 75% yield) distilled between 89 and 1° C. at 0.05 mm Hg.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
573 g
Type
reactant
Reaction Step Two
[Compound]
Name
acidic ion
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][OH:4].[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6]>>[Cl:1][CH2:2][CH:3]([OH:4])[CH2:8][O:9][CH2:7][CH2:5][Cl:6]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClCCO
Step Two
Name
Quantity
573 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
acidic ion
Quantity
20 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to remove the ion exchange resin
CUSTOM
Type
CUSTOM
Details
the excess alcohol and unreacted epichlorohydrin were removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCC(COCCCl)O
Measurements
Type Value Analysis
AMOUNT: MASS 804 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05523496

Procedure details

A mixture consisting of 100 g 2-chloroethanol (12.4 mol), 573 g epichlorohydrin (6.2 mol) and 20 g of an acidic ion exchange resin were refluxed for 24 hours. The mixture was then filtered to remove the ion exchange resin and the excess alcohol and unreacted epichlorohydrin were removed by distillation. The residue was distilled under vacuum and the product 1-chloro-3-(2-chloroethoxy)2-propanol (804 g, 75% yield) distilled between 89 and 1° C. at 0.05 mm Hg.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
573 g
Type
reactant
Reaction Step Two
[Compound]
Name
acidic ion
Quantity
20 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][OH:4].[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6]>>[Cl:1][CH2:2][CH:3]([OH:4])[CH2:8][O:9][CH2:7][CH2:5][Cl:6]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClCCO
Step Two
Name
Quantity
573 g
Type
reactant
Smiles
C(Cl)C1CO1
Step Three
Name
acidic ion
Quantity
20 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
to remove the ion exchange resin
CUSTOM
Type
CUSTOM
Details
the excess alcohol and unreacted epichlorohydrin were removed by distillation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClCC(COCCCl)O
Measurements
Type Value Analysis
AMOUNT: MASS 804 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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